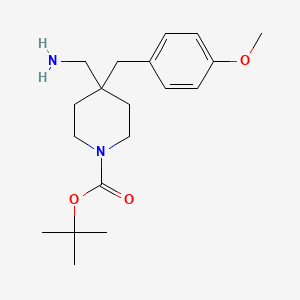

tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group, an aminomethyl group, and a 4-methoxybenzyl substituent. This structure is common in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting enzymes like kinases or acetylcholinesterase .

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-[(4-methoxyphenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-11-9-19(14-20,10-12-21)13-15-5-7-16(23-4)8-6-15/h5-8H,9-14,20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOBCIDVHPSSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate typically involves multiple steps:

Piperidine Derivation: : Starting with piperidine, the compound undergoes functionalization to introduce the aminomethyl group.

Benzyl Group Addition: : The 4-methoxybenzyl group is introduced through a benzyl halide intermediate.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and purification techniques to ensure the final product's purity.

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate. This reaction is pivotal for deprotection in synthetic pathways.

Mechanistic Insight :

-

Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the ester bond via nucleophilic acyl substitution .

Functionalization of the Aminomethyl Group

The primary amine in the aminomethyl group participates in nucleophilic reactions, enabling the formation of amides, ureas, or Schiff bases.

Key Reactions:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | Acetic anhydride, triethylamine | DCM, 0°C → RT, 2 hours | N-Acetylated derivative |

| Urea Formation | Phosgene, amine derivatives | THF, reflux, 12 hours | Substituted urea compounds |

Notes :

-

Triethylamine is often used to scavenge HCl during acylation .

-

Schiff bases require anhydrous conditions to prevent hydrolysis .

Modification of the Methoxybenzyl Group

The 4-methoxybenzyl group undergoes electrophilic aromatic substitution (EAS) and demethylation reactions.

Demethylation:

-

Reagent : BBr₃ in DCM at −78°C → RT.

-

Outcome : Methoxy → hydroxy conversion, enabling further functionalization (e.g., O-alkylation) .

EAS Reactions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy.

-

Halogenation : Br₂/FeBr₃ adds bromine to the aromatic ring .

| Reaction | Conditions | Selectivity |

|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | Para to methoxy group |

| Bromination | Br₂, FeBr₃, DCM, RT | Ortho/para to methoxy group |

Piperidine Ring Functionalization

The piperidine ring participates in alkylation and oxidation reactions.

N-Alkylation:

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of NaH.

-

Example : Reaction with methyl iodide in DMF at 50°C yields quaternary ammonium salts .

Oxidation:

-

Reagent : mCPBA (meta-chloroperbenzoic acid) oxidizes the piperidine ring to form N-oxide derivatives .

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| N-Alkylation | Methyl iodide, NaH, DMF, 50°C | Quaternary ammonium salt |

| Oxidation | mCPBA, DCM, 0°C → RT | Piperidine N-oxide derivative |

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, leveraging its aromatic and amine functionalities.

Suzuki-Miyaura Coupling:

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

-

Application : Introduces aryl/heteroaryl groups to the methoxybenzyl ring .

Buchwald-Hartwig Amination:

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and isobutylene from the tert-butyl group.

-

Side Reactions : Competing ester hydrolysis may occur during prolonged storage in humid environments.

Scientific Research Applications

Tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate: has several scientific research applications:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activity and interactions with biomolecules.

Medicine: : Investigated for its therapeutic potential in drug development.

Industry: : Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, while the methoxybenzyl group may influence the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected piperidine derivatives with dual substitutions at the 4-position. Below is a detailed comparison with structurally analogous compounds, highlighting differences in substituents, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The trifluoromethyl derivative (LogP ~3.5) is more lipophilic than the methoxy analog (LogP ~2.8), impacting blood-brain barrier permeability and protein binding .

- Solubility: The unsubstituted 1-Boc-4-(aminomethyl)piperidine exhibits higher aqueous solubility (>50 mg/mL) due to reduced steric hindrance and aromaticity .

- Metabolic Stability : Electron-withdrawing groups (e.g., CF3, F) resist oxidative metabolism compared to electron-donating groups (e.g., OCH3), extending half-life .

Biological Activity

tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine derivative family. This compound has garnered attention for its potential biological activities, particularly in the realms of cancer therapy, neuroprotection, and enzyme inhibition. This article explores its biological activity based on recent research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 319.40 g/mol. The compound features a tert-butyl group, an aminomethyl moiety, and a methoxybenzyl group attached to a piperidine ring, contributing to its pharmacological properties.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study:

A study demonstrated that certain piperidine derivatives showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. The mechanism involved apoptosis induction and interference with cellular proliferation pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | FaDu | X | Apoptosis induction |

| Reference Drug (Bleomycin) | FaDu | Y | DNA damage |

2. Neuroprotective Effects

Piperidine derivatives are also being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes is crucial for improving cholinergic transmission in the brain.

Research Findings:

Studies have shown that compounds with similar structures can inhibit AChE effectively, with some derivatives displaying dual inhibition capabilities against both AChE and BuChE. This dual action is beneficial for enhancing cognitive function and reducing symptoms associated with Alzheimer's disease .

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| This compound | Z | W |

| Donepezil (Standard) | A | B |

3. Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes beyond cholinesterases. For example, it has been noted that certain piperidine derivatives exhibit inhibition of monoamine oxidase B (MAO-B), which plays a role in the metabolism of neurotransmitters.

Mechanism of Action:

The presence of specific functional groups in the piperidine structure enhances binding affinity to enzyme active sites, thereby increasing inhibitory potency .

Q & A

What are the common synthetic routes for tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate, and what key intermediates are involved?

Level: Basic

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving:

- Coupling reactions : Amide bond formation using reagents like HATU or DCC in DMF, as seen in PROTAC synthesis (e.g., tert-butyl piperidine intermediates) .

- Protection/deprotection strategies : The tert-butyl carbamate (Boc) group is introduced early to protect the piperidine nitrogen, followed by deprotection with TFA in later stages .

- Key intermediates : Tert-butyl 4-oxopiperidine-1-carboxylate is a common precursor, functionalized via reductive amination or sulfonamide coupling to introduce the aminomethyl and 4-methoxybenzyl groups .

What safety precautions are recommended when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

Critical safety measures include:

- Personal protective equipment (PPE) : Respiratory protection (N95 masks), nitrile gloves, and chemical goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Use fume hoods during synthesis to mitigate vapor exposure .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers, to prevent degradation .

- Waste disposal : Segregate waste and collaborate with certified biohazard disposal services .

How can researchers optimize the yield of this compound during multi-step synthesis, particularly in coupling reactions?

Level: Advanced

Methodological Answer:

Yield optimization strategies include:

- Reaction conditions : Use polar aprotic solvents (e.g., DMF) at 0–25°C to stabilize intermediates and reduce side reactions .

- Catalyst selection : Employ coupling agents like EDCI/HOBt for efficient amide bond formation .

- Purification : Utilize silica gel chromatography with gradients of hexane/ethyl acetate (2:1 to 1:2) to isolate high-purity product .

What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Level: Advanced

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., integration of methoxybenzyl protons at δ 3.8 ppm) and Boc group presence (δ 1.4 ppm for tert-butyl) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect stereoisomers .

- X-ray crystallography : For absolute stereochemical confirmation, though this requires high-quality single crystals .

How should researchers address discrepancies in reported physical properties (e.g., melting points) across different studies?

Level: Advanced

Methodological Answer:

- Standardize protocols : Use differential scanning calorimetry (DSC) under inert gas to measure melting points, minimizing decomposition .

- Cross-validate data : Compare solubility profiles (e.g., in DMSO or ethanol) and FT-IR spectra to identify polymorphic variations .

- Replicate synthesis : Ensure identical reaction conditions (e.g., solvent purity, temperature) to isolate batch-specific impurities .

What are the recommended storage conditions to ensure the compound’s stability over time?

Level: Basic

Methodological Answer:

- Temperature : Store at –20°C for long-term stability, with desiccants to prevent hygroscopic degradation .

- Light protection : Use amber vials to avoid photolytic cleavage of the Boc group .

- Incompatibilities : Avoid contact with strong bases or oxidizers, which may hydrolyze the carbamate .

What strategies can be employed to resolve conflicting biological activity data observed in different assays?

Level: Advanced

Methodological Answer:

- Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50 assays) to confirm target engagement .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess if metabolites interfere with activity .

- Control experiments : Include structurally similar analogs (e.g., tert-butyl 4-(pyridin-3-yl) derivatives) to isolate structure-activity relationships (SAR) .

How to safely dispose of waste containing this compound after experiments?

Level: Basic

Methodological Answer:

- Chemical inactivation : Treat with aqueous acidic solutions (e.g., 1 M HCl) to hydrolyze the Boc group before disposal .

- Regulatory compliance : Follow local guidelines for amine-containing waste and document disposal through certified hazardous waste handlers .

What role does the tert-butyl carbamate group play in the compound’s reactivity and interaction with biological targets?

Level: Advanced

Methodological Answer:

- Reactivity : The Boc group enhances solubility in organic solvents during synthesis and acts as a temporary protecting group for the piperidine nitrogen, preventing unwanted side reactions .

- Biological interactions : Its steric bulk may influence binding to hydrophobic pockets in targets (e.g., PDEδ or METTL3 enzymes), as seen in PROTAC and inhibitor studies .

How to design experiments to study the compound’s metabolic stability in vitro?

Level: Advanced

Methodological Answer:

- Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) in NADPH-containing buffer, followed by LC-MS/MS to quantify parent compound depletion .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess if the compound inhibits major metabolic enzymes, which could affect its half-life .

- Plasma stability testing : Monitor degradation in rat or human plasma at 37°C over 24 hours to evaluate esterase susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.